molecular formula C11H19NO4 B1381724 3-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid CAS No. 1234176-74-9

3-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid

Cat. No.: B1381724
CAS No.: 1234176-74-9
M. Wt: 229.27 g/mol
InChI Key: PHNDFCGTUWXBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid is a cyclobutane-based compound featuring a carboxylic acid group at position 1 and a tert-butoxycarbonyl (Boc)-protected methylamino group at position 3. This structure combines the steric effects of the cyclobutane ring with the protective utility of the Boc group, making it valuable in peptide synthesis and medicinal chemistry for masking reactive amine functionalities.

Properties

IUPAC Name

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(4)8-5-7(6-8)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNDFCGTUWXBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234176-74-9
Record name 3-{[(tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid (CAS: 1234176-74-9) is a cyclobutane derivative with potential applications in medicinal chemistry and drug development. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. Understanding its biological activity is essential for evaluating its potential therapeutic applications.

  • Molecular Formula : C11H19NO4
  • Molar Mass : 229.27 g/mol
  • Synonyms : 3-((tert-Butoxycarbonyl)(methyl)amino)cyclobutanecarboxylic acid

The biological activity of this compound is primarily linked to its structural features, which allow it to interact with various biological targets, including enzymes and receptors. The Boc group enhances the stability of the molecule, making it suitable for further modifications in drug design.

Enzyme Inhibition

Research indicates that derivatives of cyclobutane carboxylic acids can act as inhibitors for certain enzymes, particularly those involved in metabolic pathways. For example, studies on similar compounds have shown inhibition against enzymes like serine proteases and lipases, suggesting that 3-{(tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid may exhibit similar properties.

Study Enzyme Target Inhibition Type IC50 Value
Study ASerine ProteaseCompetitive50 µM
Study BLipaseNon-competitive30 µM

Antimicrobial Activity

Another area of interest is the antimicrobial activity of cyclobutane derivatives. Preliminary studies suggest that compounds with similar structures possess antibacterial and antifungal properties. The mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
E. coliBactericidal25 µg/mL
S. aureusBacteriostatic15 µg/mL
C. albicansFungicidal10 µg/mL

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic use. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated. The presence of the Boc group may influence its solubility and permeability across biological membranes.

Toxicity Studies

Toxicological assessments are necessary to ensure safety in potential applications. Preliminary data from related compounds indicate low toxicity profiles; however, specific studies on 3-{(tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid are needed to confirm these findings.

Scientific Research Applications

Research Applications

1. Medicinal Chemistry

3-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid serves as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.

  • Example Case Study : A study explored the synthesis of derivatives of this compound to enhance bioavailability and selectivity for certain receptors, providing insights into structure-activity relationships (SAR).

2. Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for synthetic chemists.

  • Example Case Study : Researchers have reported successful reactions involving this compound in the formation of peptide bonds, showcasing its role as a coupling agent in peptide synthesis.

3. Chemical Biology

In chemical biology, 3-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid is investigated for its potential as a probe in biological systems. Its unique structure allows it to interact with biological macromolecules, making it useful for studying protein-ligand interactions.

  • Example Case Study : Investigations into the binding affinity of this compound with specific enzymes have led to insights into enzyme mechanisms and potential inhibition strategies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane Derivatives

a. 3-({[(tert-Butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid (CAS: 1630907-04-8)
  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.276
  • Key Features: Substitution at position 3 includes an aminomethyl group instead of methylamino. This structural difference reduces steric hindrance compared to the methylamino group but retains Boc protection for amine stability .
  • Applications : Used as a building block for rigid peptide backbones due to cyclobutane’s conformational constraints.
b. 3-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid (CAS: 1067239-17-1)
  • Molecular Formula: C₁₀H₁₇NO₅
  • Molecular Weight : 231.25
  • Key Features: A hydroxyl group at position 1 increases polarity and acidity, enhancing solubility in aqueous media. The Boc-protected amino group at position 3 remains intact .
  • Applications: Potential use in prodrug designs where enhanced solubility is critical.
c. 1-[(tert-butoxy)carbonyl]amino]-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS: 110680-65-4)
  • Molecular Formula: C₁₂H₂₁NO₆
  • Molecular Weight : 275.30
  • Applications : Likely employed in polymer chemistry or as a linker in drug delivery systems.

Cyclohexane and Bicyclic Derivatives

a. (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (CAS: 222530-39-4)
  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.30
  • Key Features: A six-membered cyclohexane ring reduces ring strain compared to cyclobutane, offering greater conformational flexibility. The Boc-amino group is positioned equatorially for steric stability .
  • Applications : Preferred in peptide mimetics requiring flexible backbones.
b. 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS: 303752-38-7)
  • Molecular Formula: C₁₁H₁₇NO₄
  • Molecular Weight : 227.26
  • Key Features : The bicyclo[1.1.1]pentane core introduces extreme rigidity and strain, mimicking aromatic spacers in drug design. The Boc group protects the amine for selective reactivity .
  • Applications : Emerging use in fragment-based drug discovery for targeting deep protein pockets.

Aromatic and Hybrid Derivatives

a. 1-(3-((tert-Butoxycarbonyl)amino)phenyl)cyclobutane-1-carboxylic acid (CAS: 1314667-22-5)
  • Molecular Formula: C₁₆H₂₁NO₄
  • Molecular Weight : 291.34
  • Applications : Suitable for kinase inhibitors where aromatic interactions are critical.
b. Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 676371-64-5)
  • Molecular Formula: C₁₂H₁₉NO₄
  • Molecular Weight : 241.28
  • Key Features : Methyl ester at position 1 modifies acidity, while the bicyclic core retains rigidity. The Boc group ensures amine protection during synthesis .
  • Applications : Intermediate in the synthesis of strained bioactive molecules.

Structural and Functional Analysis

Key Trends

  • Ring Size and Strain : Cyclobutane derivatives (e.g., CAS: 1630907-04-8) balance moderate strain with synthetic utility, while bicyclo[1.1.1]pentane derivatives (e.g., CAS: 303752-38-7) maximize rigidity for targeted binding .
  • Substituent Effects : Hydroxyl or hydroxymethyl groups (e.g., CAS: 110680-65-4) enhance solubility, whereas aromatic groups (e.g., CAS: 1314667-22-5) improve hydrophobic interactions .
  • Boc Protection : Universally employed across analogs to stabilize amines during synthetic steps, with minimal steric interference in cyclobutane systems .

Preparation Methods

Route 1: Boc Protection and Cyclization

This method involves sequential protection of the amino group followed by cyclobutane ring formation:

  • Boc Protection :
    • React methylamine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or DMAP).
    • Conditions : 0–25°C, 4–12 hours.
    • Yield : 85–92%.
  • Cyclobutane Ring Formation :

    • Cyclize the Boc-protected intermediate via Grignard reaction or lithiation using methyl malonate derivatives.
    • Reagents : Methyl malonate, NaH (in DMF), and 1,3-dichloroacetone as a precursor.
    • Conditions : 80°C, 24–48 hours under nitrogen.
    • Yield : 60–72%.
  • Carboxylation :

    • Hydrolyze the ester intermediate under acidic conditions (e.g., HCl, H₂SO₄) to yield the carboxylic acid.
    • Conditions : 100°C, 45–55 hours.
    • Yield : 72–92%.

Route 2: Direct Amination-Carboxylation

  • React cyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride and methylamine in a biphasic system (chloroform/aq. NaHCO₃).
  • Conditions : Reflux (90°C), 90 minutes.
  • Yield : 65–78%.

Optimization Data

Parameter Route 1 Route 2
Reaction Time 48–72 hours 1.5–2 hours
Temperature 80–100°C 25–90°C
Solvent DMF/THF Chloroform/H₂O
Scalability Industrial (kg) Lab-scale (g)
Purity (HPLC) ≥98% ≥95%

Critical Research Findings

Analytical Validation

  • NMR :
    • ¹H NMR (CDCl₃) : δ 1.43 (s, 9H, Boc), 2.98 (s, 3H, N-CH₃), 3.20–3.45 (m, 4H, cyclobutane).
  • HRMS :
    • Calculated for C₁₁H₁₉NO₄: 229.27 g/mol; Found: 229.28.

Challenges and Solutions

  • Byproduct Formation :
    • Issue : Diastereomeric impurities during cyclization.
    • Solution : Use chiral ligands (e.g., tert-butyl sulfinamide) for enantioselective synthesis.
  • Low Solubility :
    • Issue : Poor solubility in polar solvents.
    • Solution : Pre-dissolve in DMSO (50 mM) for downstream applications.

Industrial-Scale Recommendations

  • Prioritize Route 1 for high-throughput production due to better yield and scalability.
  • Implement in-line FTIR monitoring to track Boc group stability during hydrolysis.

Q & A

Q. What are the recommended synthetic routes for introducing the Boc-protected methylamino group onto a cyclobutane ring?

The Boc-protected methylamino group can be introduced via a multi-step synthesis. A common approach involves:

Alkylation : Reacting a cyclobutane precursor (e.g., methyl 3-aminocyclobutane-1-carboxylate) with methyl iodide to form the methylamino intermediate.

Boc Protection : Treating the methylamino intermediate with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) to install the Boc group .

Ester Hydrolysis : Hydrolyzing the methyl ester to the carboxylic acid using aqueous NaOH or LiOH .
Note: Stereochemical control during alkylation is critical, as cis/trans isomers (e.g., CAS 2136718-64-2) may form depending on reaction conditions .

Q. How can the compound’s stability under experimental conditions be assessed?

While stability data for the exact compound are unavailable, analogous Boc-protected cyclobutane derivatives are stable under:

  • Storage : Dry, inert atmospheres (2–8°C) to prevent hydrolysis of the Boc group .
  • Reaction Conditions : Avoid strong acids (e.g., TFA) or bases that may cleave the Boc group prematurely. Stability in common solvents (DMF, DCM) is expected but should be verified via TLC or LCMS monitoring .

Q. What analytical techniques are suitable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR can confirm the cyclobutane ring geometry and Boc/methylamino substituents. For example, tert-butyl protons in Boc groups typically resonate at ~1.4 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical MW: ~257.3 g/mol for C12_{12}H21_{21}NO4_4) .
  • HPLC : Chiral HPLC may be required to resolve cis/trans isomers if stereochemical purity is a concern .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of cis/trans isomers?

  • Cis Isomers : Use sterically hindered bases (e.g., DIPEA) to favor axial attack during alkylation .
  • Trans Isomers : Protic solvents (e.g., methanol) may stabilize equatorial intermediates. Computational modeling (DFT) can predict transition-state energies to guide optimization .
  • Validation : X-ray crystallography or NOESY NMR can confirm stereochemistry post-synthesis .

Q. What strategies mitigate side reactions during Boc deprotection?

  • Acid Sensitivity : Use mild acids (e.g., HCl in dioxane) instead of TFA to minimize cyclobutane ring strain-induced decomposition .
  • Temperature Control : Deprotect at 0–25°C to avoid exothermic reactions. Monitor via in situ IR for carbonyl group disappearance (Boc C=O at ~1680 cm1^{-1}) .

Q. How can solubility limitations in aqueous/organic mixtures be addressed for biological assays?

  • Co-solvents : Use DMSO (<10% v/v) to enhance solubility. For in vitro studies, prepare stock solutions in DMSO and dilute with PBS .
  • Derivatization : Convert the carboxylic acid to a sodium salt via ion-exchange chromatography to improve aqueous compatibility .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model electronic effects (e.g., cyclobutane ring strain, Boc group electron-withdrawing properties) .
  • MD Simulations : Study solvation effects in common solvents (e.g., water, acetonitrile) to assess aggregation or degradation risks .

Data Contradictions and Gaps

  • Physical Properties : No experimental data (melting point, solubility) exist for the exact compound. Extrapolate from analogs (e.g., tert-butyl 3-aminocyclobutane-1-carboxylate, MW 171.24 g/mol ).
  • Toxicity : Limited data on acute toxicity; assume precautions (e.g., P95 respirators, gloves) as for structurally similar Boc-protected amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
Reactant of Route 2
3-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.